molecular formula C46H76N14O14S B569625 Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH CAS No. 120944-71-0

Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH

Cat. No. B569625
M. Wt: 1081.258
InChI Key: WDCLEKCYMGHRJJ-QTRQOAAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH, also known as MDRVSR, is a peptide that has been extensively studied for its potential applications in scientific research. This peptide has been found to exhibit various biochemical and physiological effects, making it a promising candidate for a wide range of research studies.

Scientific Research Applications

Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has been studied for its potential applications in a wide range of scientific research areas, including neurology, immunology, and oncology. In neurology, Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has been found to modulate immune responses and may have potential applications in the treatment of autoimmune diseases. In oncology, Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has been found to exhibit antitumor activity and may have potential applications in cancer therapy.

Mechanism Of Action

The mechanism of action of Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH is not fully understood. However, it has been found to interact with various cellular receptors and signaling pathways, including the phosphoinositide 3-kinase (PI3K) pathway and the mitogen-activated protein kinase (MAPK) pathway. Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has also been found to modulate the activity of various enzymes and transcription factors.

Biochemical And Physiological Effects

Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has been found to exhibit various biochemical and physiological effects. In neurology, Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has been found to protect neurons from oxidative stress and apoptosis. In immunology, Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has been found to modulate the production of cytokines and chemokines. In oncology, Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has been found to induce apoptosis and inhibit tumor cell proliferation.

Advantages And Limitations For Lab Experiments

Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has several advantages for use in lab experiments. It is relatively easy to synthesize using SPPS techniques and can be modified to incorporate various tags or labels for tracking purposes. However, Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH also has some limitations. It can be difficult to obtain high yields of pure peptide, and its mechanism of action is not fully understood, making it challenging to interpret experimental results.

Future Directions

There are several future directions for research on Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH. One area of interest is the development of Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the exploration of Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH's potential applications in immunotherapy for autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH and its potential applications in cancer therapy.
Conclusion
In conclusion, Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH is a promising peptide with potential applications in a wide range of scientific research areas. Its synthesis method using SPPS techniques provides a high degree of purity and allows for the synthesis of peptides with various modifications. Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH's mechanism of action is not fully understood, but it has been found to exhibit various biochemical and physiological effects. While Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has some limitations, its potential applications make it an exciting area of research for the future.

Synthesis Methods

Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. The peptide is then cleaved from the support and deprotected to yield the final product. This method provides a high degree of purity and allows for the synthesis of peptides with a variety of modifications.

properties

IUPAC Name

(3S)-3-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H76N14O14S/c1-23(2)19-31(40(69)59-34(22-61)42(71)55-28(9-7-16-51-45(47)48)37(66)58-33(44(73)74)20-26-11-13-27(63)14-12-26)57-43(72)36(24(3)4)60-39(68)29(10-8-17-52-46(49)50)54-41(70)32(21-35(64)65)56-38(67)30(15-18-75-6)53-25(5)62/h11-14,23-24,28-34,36,61,63H,7-10,15-22H2,1-6H3,(H,53,62)(H,54,70)(H,55,71)(H,56,67)(H,57,72)(H,58,66)(H,59,69)(H,60,68)(H,64,65)(H,73,74)(H4,47,48,51)(H4,49,50,52)/t28-,29-,30-,31-,32-,33-,34-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCLEKCYMGHRJJ-QTRQOAAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H76N14O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1081.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH

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